molecular formula C7H5N3O2 B6145178 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid CAS No. 1260672-64-7

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Cat. No.: B6145178
CAS No.: 1260672-64-7
M. Wt: 163.1
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of acetic acid . Another approach involves the use of phosphorus oxychloride as a cyclizing agent . These reactions are generally carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

CAS No.

1260672-64-7

Molecular Formula

C7H5N3O2

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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